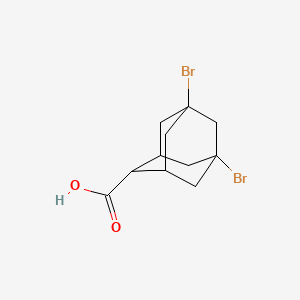
4-Methylpyrimidine-2-sulfonamide
Overview
Description
4-Methylpyrimidine-2-sulfonamide is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.2 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-2-pyrimidinesulfonamide . The InChI code is 1S/C5H7N3O2S/c1-4-2-3-7-5 (8-4)11 (6,9)10/h2-3H,1H3, (H2,6,9,10) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 163-164 degrees Celsius .Scientific Research Applications
Chemistry and Synthesis
4-Methylpyrimidine-2-sulfonamide and its derivatives have been a subject of interest in the field of chemistry, particularly in the synthesis of various compounds. For instance, the compound 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide (Sulphamerazine Drug) has been used to synthesize Schiff base derivatives showing potent antibacterial and antifungal activities. These derivatives were studied for their molecular modeling, highlighting hydrogen bindings and hydrophobic interactions (Othman, Al-Masoudi, Hama, & Hussain, 2019).
Pharmacological Studies
Pharmacological behavior of derivatives of this compound, such as sulfadiazine, has been extensively studied. Investigations into the influence of aliphatic substituents on the solubility, plasma albumin binding, and pharmacokinetics of these derivatives provide insights into their potential therapeutic applications (Dyke, Tupikova, Chow, & Walker, 1945).
Complexation and Catalytic Potential
Studies on the complexation of sulfonamide derivatives with metal ions, such as nickel and iron, have been conducted. For example, tosylated 4-aminopyridine, a compound related to this compound, has been synthesized and its complexes with Ni(II) and Fe(II) ions analyzed. These studies reveal potential applications of these complexes in enhancing the biological and catalytic potential of the ligands in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Antimicrobial and Antituberculosis Activity
New chalcone-sulfonamide hybrids derived from this compound have shown promising antimicrobial and antituberculosis activity. These hybrids were synthesized through a series of reactions and screened against various human cancer cell lines and Mycobacterium tuberculosis, demonstrating significant cytotoxic and antituberculosis effects (Castaño et al., 2019).
Environmental Applications
In environmental science, the oxidation and degradation of sulfonamides like sulfadiazine using oxidizers such as permanganate have been researched. This study focuses on the degradation kinetics, pathways, and toxicity evaluation of the byproducts, contributing to understanding the environmental impact of sulfonamide residues and their treatment methods (Yang et al., 2018).
Mechanism of Action
Target of Action
4-Methylpyrimidine-2-sulfonamide primarily targets the human estrogen receptor alpha (ERα) and CDK2/Cyclin proteins . These proteins play a crucial role in cell cycle regulation and hormone-responsive gene expression, respectively .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This interaction results in the compound binding to ERα and CDK2/Cyclin proteins with high affinity . The binding of this compound to these proteins can inhibit their normal function, potentially leading to altered cell cycle progression and gene expression .
Biochemical Pathways
This compound affects the dihydropteroate synthetase pathway . This pathway is vital for the synthesis of folate, a key molecule required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this pathway, the compound can disrupt DNA synthesis and cell division .
Pharmacokinetics
Like other sulfonamides, it is likely to have good oral bioavailability and be distributed widely in the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target proteins. By binding to ERα and CDK2/Cyclin proteins, the compound can disrupt normal cell cycle progression and hormone-responsive gene expression . This can lead to the death of cancer cells, providing a potential therapeutic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of the compound .
Safety and Hazards
The compound is associated with certain hazards. The GHS07 pictogram applies to it, and the signal word is “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group to which this compound belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . This suggests that 4-Methylpyrimidine-2-sulfonamide may interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Some sulfonamide drugs have been shown to have antibacterial properties, suggesting that this compound may also influence cell function .
Molecular Mechanism
Sulfonamides are known to act by inhibiting the synthesis of folic acid, a vital component for bacterial growth . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Properties
IUPAC Name |
4-methylpyrimidine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLNVTKRXIXEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


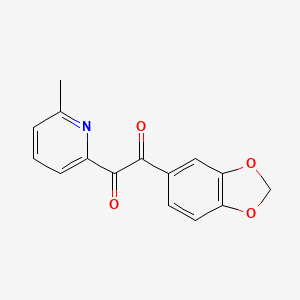
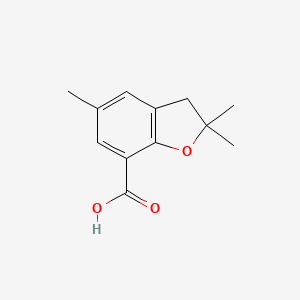



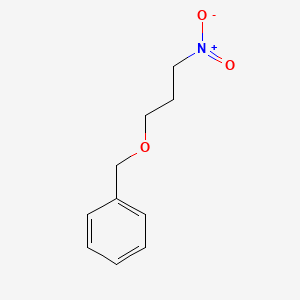

![Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate](/img/structure/B3262550.png)
![2-Phenylnaphtho[2,1-d]oxazole](/img/structure/B3262561.png)

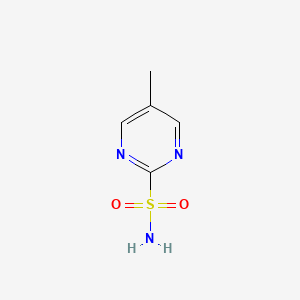
![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)
![3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride](/img/structure/B3262597.png)
